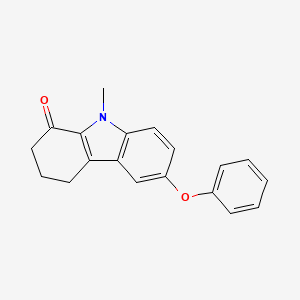

9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

Description

Structure

3D Structure

Properties

CAS No. |

299405-79-1 |

|---|---|

Molecular Formula |

C19H17NO2 |

Molecular Weight |

291.3 g/mol |

IUPAC Name |

9-methyl-6-phenoxy-3,4-dihydro-2H-carbazol-1-one |

InChI |

InChI=1S/C19H17NO2/c1-20-17-11-10-14(22-13-6-3-2-4-7-13)12-16(17)15-8-5-9-18(21)19(15)20/h2-4,6-7,10-12H,5,8-9H2,1H3 |

InChI Key |

KNVGAEHDUUYLNZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC3=CC=CC=C3)C4=C1C(=O)CCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the reaction of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines .

Scientific Research Applications

Research has indicated that 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial effects against various pathogens. For instance, it has been evaluated for its efficacy against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Penicillium chrysogenum .

- Antiviral and Anticancer Potential : The compound is under investigation for its antiviral and anticancer properties. Initial studies suggest that it may interact with specific molecular targets involved in cancer progression and viral replication .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is being explored for its potential therapeutic applications:

- Drug Development : Researchers are focusing on the compound's structure to design new drugs targeting various diseases. Its unique chemical properties may lead to the development of novel therapeutic agents with enhanced efficacy .

Industrial Applications

The compound also finds utility in industrial settings:

- Dyes and Pigments : Its chemical structure allows for applications in the production of dyes and pigments, which are essential in various manufacturing processes .

Case Studies

Several case studies have highlighted the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent at position 6 significantly influences melting points, solubility, and crystallinity. Key comparisons include:

Notes:

- Methoxy and methyl groups improve solubility compared to halogens or phenoxy due to polarity or smaller size.

- Bulky substituents (e.g., phenoxy, bromo) favor crystalline packing via intermolecular interactions but reduce solubility .

Structural and Crystallographic Insights

- Non-planarity: Methoxy-THC exhibits a dihedral angle of 8.08° between rings, reducing conjugation but stabilizing crystal packing via H-bonds .

- Disorder in crystals: Bromo-THC shows positional disorder in the cyclohexanone ring, refined with partial occupancies (0.61 and 0.39) .

- Hydrogen bonding : N–H···O interactions form R22(10) dimeric motifs in bromo-THC, a common feature in carbazolones .

Biological Activity

9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H17NO2

- Molar Mass : 291.34 g/mol

- CAS Number : 299405-79-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits several pharmacological properties which can be summarized as follows:

1. Anticancer Activity

Research indicates that derivatives of carbazole compounds often display anticancer properties. For example, a study on related compounds showed significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance activity against tumors .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| GJP14 | Jurkat | 0.5 |

| GJP15 | HT29 | 0.8 |

| GJP16 | A431 | 0.6 |

2. Anticonvulsant Activity

Some derivatives of carbazole have shown anticonvulsant properties in animal models. The presence of specific functional groups was correlated with enhanced efficacy in reducing seizure activity .

3. Neuroprotective Effects

Studies have indicated that certain carbazole derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of signaling pathways involved in cell survival .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of tumor growth : By inducing apoptosis in cancer cells and inhibiting proliferation.

- Modulation of neurotransmitter systems : Potentially affecting GABAergic and glutamatergic pathways to exert anticonvulsant effects.

Case Study 1: Antitumor Activity

A recent study evaluated the anticancer efficacy of a series of carbazole derivatives including this compound against various cancer cell lines. Results demonstrated that the compound exhibited significant growth inhibition in vitro with an IC50 value comparable to standard chemotherapeutics .

Case Study 2: Neuroprotective Properties

In a neuroprotection study using a model of oxidative stress-induced neuronal injury, the compound was shown to significantly reduce cell death and improve cell viability compared to untreated controls .

Q & A

Q. What are the common synthetic routes for 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A general approach includes:

- Step 1 : Condensation of a substituted carbazole precursor (e.g., 2-amino-3-bromo-1H-carbazole) with phenoxy-containing reagents under controlled pH and temperature to introduce the phenoxy group .

- Step 2 : Methylation using dimethyl sulfate or methyl iodide in acetone/NaOH to introduce the 9-methyl group, followed by cyclization under acidic conditions .

- Step 3 : Purification via recrystallization (e.g., ethanol or acetone) and validation using HPLC (>95% purity) .

Critical parameters include reaction time (6–12 hours) and temperature (70–100°C), with yields ranging from 65–80% depending on substituent reactivity .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry, with emphasis on resolving aromatic proton splitting (δ 6.5–8.0 ppm) .

- X-ray Crystallography : To determine spatial arrangement and detect conformational flexibility, especially in the tetrahydrocarbazole ring system .

- HPLC-MS : For purity assessment and mass confirmation (expected molecular ion at m/z ~295) .

- Thermal Analysis (TGA/DSC) : To evaluate decomposition temperatures (typically >250°C) and stability for storage .

Q. What are the solubility properties, and how do they influence experimental design?

- Methodological Answer : The compound is insoluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol/acetone. Key implications:

- Reaction Solvent Choice : Use DMF for coupling reactions requiring high solubility .

- Purification : Precipitate in water or hexane after reaction completion .

- Biological Assays : Prepare stock solutions in DMSO (≤10% v/v) to avoid cytotoxicity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for phenoxy-group introduction, predicting regioselectivity .

- Machine Learning : Train models on existing carbazole synthesis datasets to predict optimal catalysts (e.g., Pd/C vs. CuI) and solvent systems .

- Reaction Path Sampling : Employ software like COMSOL to simulate temperature gradients in exothermic steps (e.g., cyclization) to prevent side reactions .

Q. What strategies address discrepancies in crystallographic data of carbazole derivatives?

- Methodological Answer :

- Disorder Modeling : For disordered cyclohexene rings (common in tetrahydrocarbazoles), refine occupancy factors using SHELXL and apply restraints to H-atom positions .

- Multi-Conformer Analysis : Use PLATON to validate hydrogen-bonding networks (e.g., N–H⋯S interactions in thione derivatives) .

- Cross-Validation : Compare XRD data with solid-state NMR to resolve ambiguities in methyl/phenoxy group orientations .

Q. How to design factorial experiments for reaction parameter optimization?

- Methodological Answer : Implement a 2^k factorial design to assess:

- Variables : Temperature (70°C vs. 100°C), catalyst loading (5% vs. 10%), and solvent polarity (DMF vs. THF).

- Response Metrics : Yield, purity (HPLC), and reaction time .

- Statistical Analysis : Use ANOVA to identify significant interactions (e.g., temperature × catalyst synergy) and optimize conditions .

Q. What are the challenges in scaling up synthesis from milligram to gram scales?

- Methodological Answer :

- Heat Transfer : Use jacketed reactors with controlled cooling to manage exothermic steps (e.g., methylation) .

- Purification : Replace column chromatography with continuous crystallization or membrane filtration .

- Process Monitoring : Implement inline FTIR or Raman spectroscopy to track intermediate formation in real time .

Q. How to analyze structure-activity relationships (SAR) using spectroscopic data?

- Methodological Answer :

- NMR Titration : Study binding interactions with biological targets (e.g., kinases) by monitoring chemical shift perturbations in 1H-15N HSQC spectra .

- Docking Simulations : Combine XRD-derived structures with AutoDock Vina to predict binding affinities for phenoxy-substituted derivatives .

- Dynamic SAR : Use time-resolved fluorescence to correlate substituent electronic effects (e.g., methoxy vs. phenoxy) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.